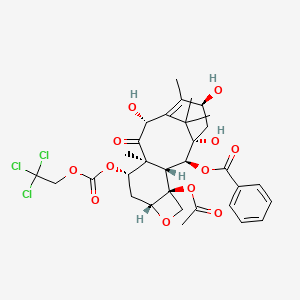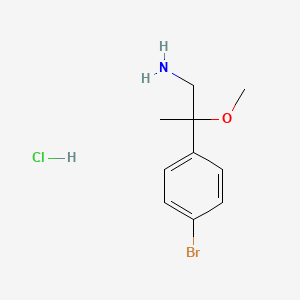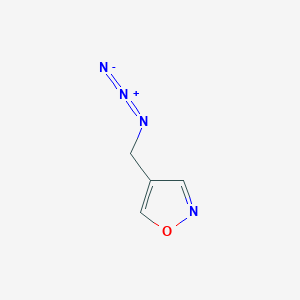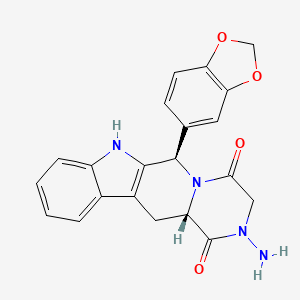
(E,Z)-9,11,13-Tetradecatrienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,Z)-9,11,13-Tetradecatrienal is an organic compound characterized by the presence of multiple double bonds in its structure. This compound is a type of aldehyde, which means it contains a formyl group (-CHO). The E and Z notation in its name indicates the geometric configuration of the double bonds, with E representing the trans configuration and Z representing the cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-9,11,13-Tetradecatrienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific reaction conditions. For example, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the Horner-Wadsworth-Emmons reaction employs phosphonate-stabilized carbanions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E,Z)-9,11,13-Tetradecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or hydrogen halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a corresponding carboxylic acid, while reduction would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(E,Z)-9,11,13-Tetradecatrienal has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its role in biological signaling pathways and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (E,Z)-9,11,13-Tetradecatrienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (E,Z)-9,11,13-Tetradecatrienal include other polyunsaturated aldehydes such as (E,Z)-2,4-Decadienal and (E,Z)-3,5-Octadienal. These compounds share similar structural features, such as multiple double bonds and an aldehyde group .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the resulting geometric configuration. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research .
Eigenschaften
Molekularformel |
C14H22O |
|---|---|
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(9E,11Z)-tetradeca-9,11,13-trienal |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-6,14H,1,7-13H2/b4-3-,6-5+ |
InChI-Schlüssel |
JABQZEDFZXKPOY-DNVGVPOPSA-N |
Isomerische SMILES |
C=C/C=C\C=C\CCCCCCCC=O |
Kanonische SMILES |
C=CC=CC=CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)



![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)

![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
